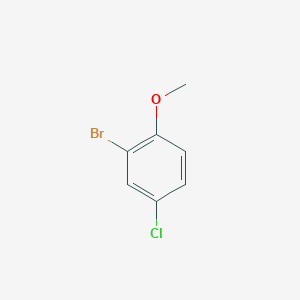

2-Bromo-4-chloroanisole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEMGEBDXDPBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334788 | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-25-2 | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60633-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The direct bromination of 4-chloroanisole leverages the ortho/para-directing nature of the methoxy (-OCH₃) group to introduce bromine at the ortho position relative to the methoxy group, yielding 2-bromo-4-chloroanisole. This method is favored for its simplicity and scalability in industrial settings.

Reagents and Conditions

-

Substrate : 4-Chloroanisole

-

Brominating Agent : Elemental bromine (Br₂)

-

Catalyst : Iron(III) bromide (FeBr₃)

-

Temperature : Room temperature (20–25°C)

The reaction proceeds via electrophilic aromatic substitution, where FeBr₃ generates the bromonium ion (Br⁺) as the active electrophile. The methoxy group directs substitution to the ortho position, while the para position is pre-occupied by chlorine, ensuring regioselectivity.

Sequential Halogenation via Iron(III)-Catalyzed Reactions

Two-Step Chlorination-Bromination Protocol

This method involves initial chlorination of a substituted precursor followed by bromination, leveraging iron(III) catalysts for both steps. A notable example utilizes 2-methylanisole as the starting material.

Step 1: Chlorination of 2-Methylanisole

-

Substrate : 2-Methylanisole

-

Chlorinating Agent : N-Chlorosuccinimide (NCS)

-

Catalyst : Iron(III) chloride (FeCl₃)

-

Temperature : 60°C

-

Reaction Time : 24 hours

The methoxy group directs chlorination to the para position, while the methyl group at the ortho position remains inert under these conditions.

Step 2: Bromination of 4-Chloro-2-methylanisole

-

Substrate : 4-Chloro-2-methylanisole

-

Brominating Agent : N-Bromosuccinimide (NBS)

-

Catalyst : Iron(III) bromide (FeBr₃)

-

Temperature : 40°C

-

Reaction Time : 12 hours

Comparative Analysis of Methods

Mechanistic Insights

Direct Bromination Mechanism

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Coupling Reactions: Biaryl compounds are commonly formed.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-4-chloroanisole serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Pharmaceuticals : It acts as a precursor for the synthesis of bioactive molecules.

- Agrochemicals : Used in the development of herbicides and pesticides.

Case Study: Synthesis of Antimicrobial Agents

A study highlighted the use of this compound in synthesizing antimicrobial agents. The compound was reacted with various amines to produce derivatives that exhibited significant antibacterial activity against common pathogens. These derivatives were further evaluated for their potential as therapeutic agents.

Material Science

In material science, this compound is employed to modify polymer properties. It can be used to introduce halogen functionalities into polymers, enhancing their thermal stability and mechanical properties.

Table: Polymer Modifications

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Halogenation with this compound | Increased thermal stability |

| Polystyrene | Copolymerization | Improved mechanical strength |

Antimicrobial Applications

The compound exhibits notable antimicrobial properties, making it useful in formulating preservatives and biocides. This application is particularly relevant in the cosmetic and food industries, where microbial contamination poses significant risks.

Case Study: Preservative Formulation

Research indicated that formulations containing this compound demonstrated effective inhibition of microbial growth in cosmetic products, extending shelf life while ensuring safety for consumers.

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for various analytical techniques, including chromatography and mass spectrometry. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures.

Wirkmechanismus

The mechanism of action of 2-bromo-4-chloroanisole depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical compound synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-chloroanisole

4-Bromo-2-fluoroanisole

- Molecular formula : C₇H₆BrFO

- Molecular weight : 205.026 g/mol

- CAS : 2357-52-0

- Structure : Methoxy group at position 1, bromine at position 4, and fluorine at position 2.

- Key differences : Fluorine’s electronegativity enhances the electron-withdrawing effect, making this compound more reactive toward nucleophilic substitution than chloro/bromo analogs.

- Applications : Used in medicinal chemistry; supplied by Thermo Scientific at 97% purity .

2-Bromo-4-nitroanisole

- Molecular formula: C₇H₆BrNO₃

- Molecular weight : 232.03 g/mol

- CAS : 5197-28-4

- Structure: Methoxy group at position 1, bromine at position 2, and nitro (-NO₂) at position 4.

- Key differences : The nitro group significantly increases molecular weight and oxidative reactivity.

- Applications : Intermediate in dye synthesis; priced at $815.68/25g (TCI America) .

2-Bromo-5-chloroanisole

- Molecular formula : C₇H₆BrClO (same as target compound)

- CAS : 53663-39-1

- Structure : Methoxy at position 1, bromine at position 2, and chlorine at position 5.

Comparative Data Table

Biologische Aktivität

2-Bromo-4-chloroanisole (C7H6BrClO) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Molecular Formula : C7H6BrClO

- Molecular Weight : 221.48 g/mol

- CAS Number : 60633-25-2

- Physical State : Colorless to light yellow liquid

- Boiling Point : 127 °C at 17 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell walls, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown promising results against breast cancer and leukemia cell lines.

Mechanism of Action :

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cellular damage.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of this compound.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

-

Leukemia Cell Line Study :

- The compound was tested on HL-60 leukemia cells, resulting in significant apoptosis as evidenced by Annexin V staining and flow cytometry analysis.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The presence of bromine and chlorine atoms enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems.

- Synthesis of Schiff Bases : It can participate in forming Schiff base complexes, which have been shown to exhibit various biological activities.

Safety and Toxicity

While the compound shows promising biological activity, safety data indicate potential hazards:

- Skin Irritation : May cause irritation upon contact.

- Eye Irritation : Serious eye damage risk.

- Target Organ Toxicity : Prolonged exposure may lead to specific organ toxicity.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of 2-bromo-4-chloroanisole for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For this compound, the <sup>1</sup>H NMR spectrum exhibits signals at δ 7.49 (d, 1H, Ar-H), 7.32 (s, 1H, Ar-H), and 6.79 (d, 1H, Ar-H), with a methoxy group resonance at δ 3.87 (s, 3H). <sup>13</sup>C NMR confirms aromatic carbons at δ 154.4, 132.6, and 56.3 (OCH3). These data align with synthetic protocols yielding >85% purity .

Q. How is this compound synthesized, and what factors influence reaction yield?

- Methodological Answer : A common route involves bromination of 4-chloroanisole using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimizing reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of brominating agents can achieve yields up to 85%. Side products like di-brominated analogs (e.g., 2,4-dibromoanisole) may form if excess reagent is used .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified as hazardous ([危]4-3-III) due to potential toxicity and reactivity. Use fume hoods, nitrile gloves, and protective eyewear. Store at 0–6°C in airtight containers to prevent degradation. Refer to Safety Data Sheets (SDS) from authoritative databases like NIST for handling protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atom acts as a better leaving group than chlorine due to lower bond dissociation energy (~70 kcal/mol), validated by Mulliken charge analysis .

Q. What crystallographic techniques refine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-III enables structure refinement. Key parameters include thermal displacement factors (Ueq) and R-values. For example, anisotropic refinement of halogen atoms (Br, Cl) improves accuracy in bond-length determination (C-Br ≈ 1.89 Å, C-Cl ≈ 1.74 Å) .

Q. How do solvent effects influence the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies in polar aprotic solvents (e.g., DMSO, DMF) reveal hydrolysis via nucleophilic aromatic substitution. Use HPLC-MS to monitor degradation products (e.g., 4-chloroanisole). Non-polar solvents like hexane reduce degradation rates by 40% compared to ethanol .

Q. What analytical methods validate the purity of this compound for catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.